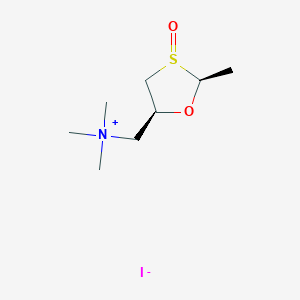

2-Methyl-5-(dimethylamino)methyl-1,3-oxathiolane-3-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-5-(dimethylamino)methyl-1,3-oxathiolane-3-oxide, commonly referred to as MDO or methyldioxathiolane oxide, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. MDO is a heterocyclic organic compound that contains a sulfur atom and a five-membered ring structure, which makes it a valuable building block in organic synthesis. In

Wirkmechanismus

The mechanism of action of MDO is not well understood, but it is believed to interact with biological molecules through the formation of covalent bonds. MDO has been shown to react with thiols, such as cysteine residues in proteins, to form adducts. This interaction can alter the structure and function of the protein, leading to changes in cellular signaling pathways.

Biochemical and Physiological Effects:

MDO has been shown to have a range of biochemical and physiological effects. It has been reported to have antioxidant properties, which can protect cells from oxidative damage. MDO has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This inhibition can lead to an increase in the levels of neurotransmitters in the brain, which can have a range of effects on cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using MDO in lab experiments is its high reactivity, which makes it a valuable building block in organic synthesis. MDO is also relatively easy to synthesize, which makes it accessible to researchers. However, MDO has some limitations in lab experiments. It is a toxic compound and can be hazardous to handle, which requires special precautions. In addition, MDO is not very stable and can decompose over time, which can affect the reliability of experimental results.

Zukünftige Richtungen

There are several future directions for the research of MDO. One area of interest is the development of new synthetic methods for MDO and its derivatives. This could lead to the discovery of new molecules with unique chemical and biological properties. Another area of interest is the investigation of the mechanism of action of MDO and its adducts with biological molecules. This could provide insights into the molecular basis of cellular signaling pathways. Finally, the potential therapeutic applications of MDO and its derivatives, such as in the treatment of neurodegenerative diseases, could be explored further.

Synthesemethoden

MDO can be synthesized through a multi-step process that involves the reaction of 2-methyl-2-nitrosopropane with dimethylamine to form the corresponding nitrosamine. The nitrosamine is then reacted with sulfur dioxide to yield the corresponding sulfonamide. Finally, the sulfonamide is oxidized with hydrogen peroxide to produce MDO. The purity of the final product can be improved through recrystallization and column chromatography.

Wissenschaftliche Forschungsanwendungen

MDO has been extensively studied for its potential applications in various fields of science. It has been used as a reagent in organic synthesis to introduce the oxathiolane ring structure into molecules. MDO has also been employed as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of the reaction. In addition, MDO has been used as a ligand in coordination chemistry, where it can form stable complexes with metal ions.

Eigenschaften

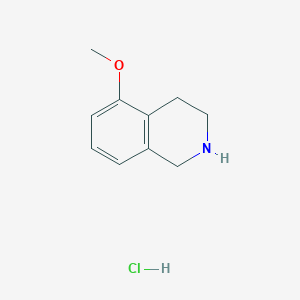

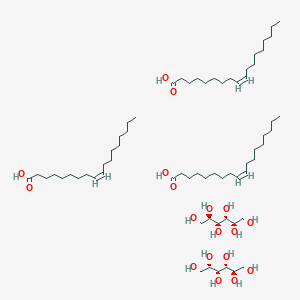

CAS-Nummer |

109280-12-8 |

|---|---|

Produktname |

2-Methyl-5-(dimethylamino)methyl-1,3-oxathiolane-3-oxide |

Molekularformel |

C8H18INO2S |

Molekulargewicht |

319.21 g/mol |

IUPAC-Name |

trimethyl-[[(2S,5S)-2-methyl-3-oxo-1,3-oxathiolan-5-yl]methyl]azanium;iodide |

InChI |

InChI=1S/C8H18NO2S.HI/c1-7-11-8(6-12(7)10)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,12?;/m0./s1 |

InChI-Schlüssel |

LJJHWUCPDQRFRI-JUQHTPJSSA-M |

Isomerische SMILES |

C[C@H]1O[C@H](CS1=O)C[N+](C)(C)C.[I-] |

SMILES |

CC1OC(CS1=O)C[N+](C)(C)C.[I-] |

Kanonische SMILES |

CC1OC(CS1=O)C[N+](C)(C)C.[I-] |

Synonyme |

2-methyl-5-(dimethylamino)methyl-1,3-oxathiolane-3-oxide 2-methyl-5-(dimethylamino)methyl-1,3-oxathiolane-3-oxide, (+)-isomer 2-methyl-5-(dimethylamino)methyl-1,3-oxathiolane-3-oxide, (-)-isomer MDMOO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B35267.png)